Cannabivarin

概要

説明

カンナビバリンは、大麻植物(Cannabis sativa)に自然に存在するカンナビノイドの一種です。それは、カンナビノールのアナログであり、2つのメチレンブリッジによって側鎖が短縮されています。テトラヒドロカンナビノールとは異なり、カンナビバリンは陶酔作用を誘発しません .

作用機序

カンナビバリンは、エンドカンナビノイド系との相互作用を通じてその効果を発揮します。カンナビノイド受容体CB1とCB2への結合親和性は低いです . 化合物の作用機序はまだ調査中ですが、アンジオテンシン変換酵素2受容体を含む経路を通じて生理学的活性を調節すると考えられています .

類似化合物:

カンナビジオール: 潜在的な治療効果を持つ別の非精神活性カンナビノイド。

テトラヒドロカンナビバリン: 薬理学的特性が異なるテトラヒドロカンナビノールのプロピルアナログ.

カンナビノール: 弱い精神活性作用を持つテトラヒドロカンナビノールの酸化生成物。

ユニークさ: カンナビバリンは、その非精神活性な性質とカンナビノイド受容体との特異的な相互作用によってユニークです。その潜在的な治療用途とCB1およびCB2受容体への低い結合親和性は、それを他のカンナビノイドと区別します .

準備方法

合成経路と反応条件: カンナビバリンは、テトラヒドロカンナビバリンの酸化によって合成できます . 合成経路には、特定の試薬と条件を使用して目的の酸化状態を達成することが含まれます。

工業生産方法: カンナビバリンの工業生産は、通常、大麻植物からの抽出とそれに続く精製プロセスで実行されます。ガスクロマトグラフィーや高速液体クロマトグラフィーなどの高度な技術が、化合物の純度と品質を保証するために使用されます .

化学反応の分析

反応の種類: カンナビバリンは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 臭素や塩素などの試薬を使用してハロゲン化反応を行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、カンナビバリンの酸化は、カンナビノールの形成につながる可能性があります .

4. 科学研究への応用

カンナビバリンは、さまざまな科学研究において有望な結果を示しています。

科学的研究の応用

Anti-inflammatory Properties

Research indicates that cannabivarin may exhibit anti-inflammatory effects similar to those of other cannabinoids. In vitro studies have demonstrated that CBV can modulate inflammatory responses by interacting with cannabinoid receptors, particularly CB2 receptors, which are known to play a significant role in mediating inflammation .

Case Study:

A study involving animal models showed that CBV administration led to a reduction in inflammation markers, suggesting its potential as a treatment for inflammatory diseases such as arthritis .

Metabolic Regulation

This compound has been linked to metabolic regulation, particularly in managing obesity and type 2 diabetes. Research indicates that CBV can decrease appetite and increase energy expenditure, making it a candidate for weight management therapies .

Data Table: Effects of this compound on Metabolic Parameters

| Parameter | Effect of this compound | Study Reference |

|---|---|---|

| Appetite | Decreased | |

| Energy Expenditure | Increased | |

| Fasting Plasma Glucose | Decreased | |

| β-cell Function | Improved |

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to reduce neuroinflammation and protect neuronal cells from damage, which could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Case Study:

In rodent models of neurodegeneration, CBV treatment resulted in improved cognitive function and reduced markers of neuroinflammation .

Pain Management

This compound's interaction with cannabinoid receptors suggests its potential role in pain management. Preliminary studies indicate that CBV can modulate pain pathways, offering an alternative to traditional analgesics .

Data Table: this compound's Efficacy in Pain Models

| Pain Model | This compound Effect | Study Reference |

|---|---|---|

| Inflammatory Pain | Reduced pain response | |

| Neuropathic Pain | Decreased hyperalgesia |

Psychotropic Effects

Unlike THC, this compound does not produce psychoactive effects, making it a safer alternative for patients who may be sensitive to the psychotropic properties of cannabinoids. This characteristic enhances its appeal for therapeutic use in populations such as the elderly or those with a history of substance abuse .

Nutritional Applications

This compound's potential role in nutrition is also being explored. Its effects on appetite regulation could make it useful in dietary supplements aimed at weight loss or metabolic health improvement .

Case Study:

Clinical trials assessing the impact of CBV on appetite and weight management are ongoing, with preliminary results indicating promising outcomes for individuals with obesity .

類似化合物との比較

Cannabidiol: Another non-psychoactive cannabinoid with potential therapeutic benefits.

Tetrahydrocannabivarin: A propyl analog of tetrahydrocannabinol with different pharmacological properties.

Cannabinol: An oxidation product of tetrahydrocannabinol with mild psychoactive effects.

Uniqueness: this compound is unique due to its non-psychoactive nature and its specific interaction with cannabinoid receptors. Its potential therapeutic applications and low binding affinity to CB1 and CB2 receptors distinguish it from other cannabinoids .

生物活性

Cannabivarin (CBV) is a lesser-known cannabinoid derived from the cannabis plant, specifically from the Cannabis sativa species. While research on CBV is still emerging, it has garnered attention due to its potential therapeutic effects and unique biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to tetrahydrocannabinol (THC) and cannabidiol (CBD), but it exhibits distinct pharmacological properties. CBV is primarily found in cannabis strains that are low in THC and CBD, making it a candidate for studies focusing on the effects of cannabinoids without the psychoactive properties associated with THC.

Receptor Interaction

This compound interacts with the endocannabinoid system (ECS), particularly with cannabinoid receptors CB1 and CB2. Research indicates that CBV may act as a partial agonist at CB2 receptors while exhibiting antagonistic properties at CB1 receptors. This dual action suggests that CBV could modulate the effects of other cannabinoids, particularly in inflammatory and neuroprotective contexts.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. A study published in Communications Biology demonstrated that certain cannabinoids, including CBV, exhibit activity against various pathogens, suggesting potential applications in treating infections .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that CBV's interaction with TRP channels (transient receptor potential channels) plays a significant role in its biological activity. Specifically, CBV has been shown to act as an agonist at TRPA1 channels, which are involved in pain perception and inflammatory responses .

Data Table: Summary of this compound's Biological Activities

特性

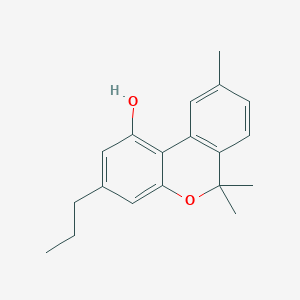

IUPAC Name |

6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTKBAIRFMXQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187421 | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-21-0 | |

| Record name | Cannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。